molecular formula C16H22Cl2N2O3 B13071921 1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride

Cat. No.: B13071921
M. Wt: 361.3 g/mol
InChI Key: PNEXDSNCFVDUHC-UHFFFAOYSA-N
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Description

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride is a synthetic organic compound with the molecular formula C16H22Cl2N2O3. It is known for its unique structure, which includes a benzodioxole moiety linked to a piperazine ring via a butynyl chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.

    Alkylation: The benzodioxole moiety is then alkylated with a butynyl halide to form the intermediate compound.

    Piperazine Coupling: The intermediate is coupled with 4-methylpiperazine under basic conditions to form the final product.

    Dihydrochloride Formation: The final product is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: For controlled synthesis and monitoring.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-4-methylpiperazine
  • 4-(1,3-benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]pyrimidine

Uniqueness

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride is unique due to its specific structural features, such as the benzodioxole moiety and the butynyl chain, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H22Cl2N2O3

Molecular Weight

361.3 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride

InChI

InChI=1S/C16H20N2O3.2ClH/c1-17-7-9-18(10-8-17)6-2-3-11-19-14-4-5-15-16(12-14)21-13-20-15;;/h4-5,12H,6-11,13H2,1H3;2*1H

InChI Key

PNEXDSNCFVDUHC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC#CCOC2=CC3=C(C=C2)OCO3.Cl.Cl

Origin of Product

United States

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